1,2,3,4,6,7-Hexabromodibenzofuran 1,2,3,4,6,7-Hexabromodibenzofuran
Brand Name: Vulcanchem
CAS No.: 103456-33-3
VCID: VC20789273
InChI: InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H
SMILES: C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br
Molecular Formula: C12H2Br6O
Molecular Weight: 641.6 g/mol

1,2,3,4,6,7-Hexabromodibenzofuran

CAS No.: 103456-33-3

Cat. No.: VC20789273

Molecular Formula: C12H2Br6O

Molecular Weight: 641.6 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4,6,7-Hexabromodibenzofuran - 103456-33-3

Specification

CAS No. 103456-33-3
Molecular Formula C12H2Br6O
Molecular Weight 641.6 g/mol
IUPAC Name 1,2,3,4,6,7-hexabromodibenzofuran
Standard InChI InChI=1S/C12H2Br6O/c13-4-2-1-3-5-7(15)8(16)9(17)10(18)12(5)19-11(3)6(4)14/h1-2H
Standard InChI Key YIOFXZCOWPMYPC-UHFFFAOYSA-N
SMILES C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br
Canonical SMILES C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br

Introduction

Chemical Structure and Properties

Molecular Structure

1,2,3,4,6,7-Hexabromodibenzofuran consists of a dibenzofuran skeleton with six bromine atoms substituted at specific positions. The molecular formula is C₁₂H₂Br₆O with a molecular weight of 641.568 g/mol . The compound features a tricyclic structure with an oxygen atom bridging two benzene rings, creating the characteristic dibenzofuran backbone. The six bromine atoms are distributed asymmetrically around this backbone, specifically at positions 1, 2, 3, 4, 6, and 7, which gives this congener its unique chemical identity and properties. This structural arrangement significantly influences its physical properties, environmental behavior, and biological interactions.

Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₂H₂Br₆O
Molecular Weight641.568 g/mol
Physical StateSolid at room temperature (inferred)
Solubility in WaterLikely extremely low
Log KowEstimated high (>6) due to high bromination
Vapor PressureLikely very low
Thermal StabilityHigh, resistant to thermal degradation
IUPAC Standard InChIKeyYIOFXZCOWPMYPC-UHFFFAOYSA-N

The high degree of bromination results in a compound with low water solubility and high lipophilicity, properties that contribute significantly to its environmental persistence and bioaccumulation potential. The presence of six bromine atoms also contributes to its chemical stability, making it resistant to many degradation processes that affect less-halogenated organic compounds.

Isomers and Related Compounds

1,2,3,4,6,7-Hexabromodibenzofuran is one of several possible hexabrominated dibenzofuran congeners. A structurally related isomer is 1,2,3,4,7,8-Hexabromodibenzofuran, which differs only in the position of one bromine atom . The toxicological and environmental properties of these isomers may vary depending on the specific arrangement of bromine atoms, similar to what has been observed with chlorinated dibenzofurans where specific positions of substitution (particularly 2,3,7,8-substitution) significantly influence toxicity .

Other related compounds include polybrominated dibenzofurans with different numbers of bromine atoms and polychlorinated dibenzofurans (PCDFs), which share the same carbon backbone but differ in halogen substitution. The molecular structure of 1,2,3,4,7,8-Hexabromodibenzofuran has been characterized with the InChI: InChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H .

Synthesis and Production

Industrial and Laboratory Production Methods

Analytical Methods

Detection and Quantification Techniques

The analysis of 1,2,3,4,6,7-Hexabromodibenzofuran requires sophisticated instrumental techniques due to its complex structure and the need to differentiate between various isomers. The primary analytical methods likely include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both separation of congeners and sensitive detection capabilities, essential for identifying specific hexabromodibenzofuran isomers in environmental or biological samples.

  • High-Resolution Mass Spectrometry (HRMS): Required for accurate identification and quantification at ultra-trace levels, particularly in complex matrices.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation and characterization of purified samples, helping to verify the positions of bromine substitution.

These analytical approaches would be similar to those used for 1,2,3,4,7,8-Hexabromodibenzofuran and other halogenated dibenzofurans .

Separation Methods

Effective separation of 1,2,3,4,6,7-Hexabromodibenzofuran from other hexabromodibenzofuran isomers and related compounds typically involves:

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for preparative separations or as part of a multi-dimensional separation approach.

  • Specialized GC Columns: Stationary phases designed specifically for the separation of halogenated aromatic compounds can provide isomer-specific separation.

  • Multi-dimensional Chromatography: Techniques such as GC×GC (comprehensive two-dimensional gas chromatography) may be necessary for complete separation of complex mixtures containing multiple dibenzofuran congeners.

Environmental Presence and Fate

Environmental Persistence

The chemical structure of 1,2,3,4,6,7-Hexabromodibenzofuran suggests high environmental persistence. The heavily brominated aromatic structure resists many biological and chemical degradation processes. This persistence is a critical factor in its environmental significance, as it allows for long-range transport and accumulation in various environmental compartments. Degradation half-lives in soil, sediment, and water bodies are likely to be extremely long, potentially spanning years to decades, similar to what has been observed with structurally related chlorinated dibenzofurans .

Toxicological Profile

Mechanism of Toxicity

The toxicity of 1,2,3,4,6,7-Hexabromodibenzofuran is likely mediated through mechanisms similar to those of other halogenated dibenzofurans. A primary molecular mechanism appears to be binding to the aryl hydrocarbon receptor (AhR), which initiates a cascade of cellular responses . When halogenated dibenzofurans bind to AhR, the complex translocates to the nucleus and, together with the aryl hydrocarbon receptor nuclear translocator (ARNT), interacts with xenobiotic response elements (XREs) in DNA. This interaction increases the expression of various genes, including those encoding cytochrome P450 enzymes such as CYP1A1 .

This mechanism is consistent across many halogenated aromatic compounds, including polychlorinated dibenzofurans (PCDFs) and polychlorinated dibenzo-p-dioxins (PCDDs), suggesting that 1,2,3,4,6,7-Hexabromodibenzofuran would exert toxicity through similar pathways.

Ecological Impact

The ecological impact of 1,2,3,4,6,7-Hexabromodibenzofuran would be influenced by its environmental persistence, bioaccumulation potential, and toxicity profile. Potential ecological effects may include:

  • Reproductive and developmental toxicity in wildlife, particularly in top predators that accumulate higher concentrations through biomagnification

  • Immunosuppression in exposed organisms, potentially increasing susceptibility to pathogens and environmental stressors

  • Endocrine disruption affecting growth, development, and reproduction in various species

  • Population-level impacts in sensitive species or ecosystems with high exposure levels

These effects would be consistent with observations for other halogenated aromatic compounds that share similar structural and physicochemical properties.

Regulatory Status and Risk Management

International Regulations

  • The Stockholm Convention on Persistent Organic Pollutants, which aims to eliminate or restrict the production and use of POPs

  • The Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and their Disposal, which may apply to wastes containing brominated dibenzofurans

  • Regional regulations such as the European Union's Registration, Evaluation, Authorization and Restriction of Chemicals (REACH) regulation

The regulatory approach typically involves categorizing these compounds based on their persistence, bioaccumulation potential, toxicity, and potential for long-range transport.

Research Developments and Future Perspectives

Current Research Trends

Research on polybrominated dibenzofurans, including 1,2,3,4,6,7-Hexabromodibenzofuran, encompasses several important areas:

  • Analytical method development for improved detection and quantification in environmental and biological samples

  • Environmental monitoring to better understand distribution patterns and temporal trends

  • Toxicological studies to elucidate specific mechanisms of action and dose-response relationships

  • Structure-activity relationship investigations to determine how specific bromine substitution patterns influence biological effects

  • Remediation technologies for contaminated sites and materials

The scientific understanding of these compounds continues to evolve, with increasing recognition of their potential environmental and health significance.

Knowledge Gaps and Research Needs

Significant knowledge gaps remain regarding 1,2,3,4,6,7-Hexabromodibenzofuran, including:

  • Comprehensive toxicological characterization, including acute, subchronic, and chronic effects

  • Environmental occurrence data across different geographical regions and environmental compartments

  • Biomagnification factors in various food chains and ecosystems

  • Human exposure assessment, including identification of major exposure pathways

  • Effective remediation and destruction methodologies

Addressing these knowledge gaps would require coordinated research efforts across multiple disciplines, including analytical chemistry, environmental science, toxicology, and risk assessment.

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